sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16183513
InChI: InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1,3+1,4+1;
SMILES:
Molecular Formula: C4H7NaO3
Molecular Weight: 130.057 g/mol

sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate

CAS No.:

Cat. No.: VC16183513

Molecular Formula: C4H7NaO3

Molecular Weight: 130.057 g/mol

* For research use only. Not for human or veterinary use.

sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate -

Specification

Molecular Formula C4H7NaO3
Molecular Weight 130.057 g/mol
IUPAC Name sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate
Standard InChI InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1,3+1,4+1;
Standard InChI Key NBPUSGBJDWCHKC-UDJWXCBTSA-M
Isomeric SMILES [13CH3][13C@H]([13CH2][13C](=O)[O-])O.[Na+]
Canonical SMILES CC(CC(=O)[O-])O.[Na+]

Introduction

Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is a sodium salt of a hydroxybutanoic acid derivative, where all four carbon positions are labeled with the carbon-13 isotope. This compound is particularly notable for its role in metabolic studies and tracer experiments due to its unique isotopic labeling. The presence of a hydroxyl group attached to the third carbon of a four-carbon chain makes it structurally similar to other compounds involved in energy metabolism and fatty acid synthesis.

Synthesis Methods

The synthesis of sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate typically involves methods that ensure efficient incorporation of the carbon-13 isotopes. Common reagents used in these reactions include bases like sodium ethoxide and sodium hydride, as well as reducing agents such as lithium aluminum hydride and sodium borohydride.

Biological Activity and Applications

Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate exhibits significant biological activity, particularly in metabolic pathways related to energy production and fatty acid metabolism. Its unique isotopic labeling allows researchers to study its effects on cellular processes such as apoptosis and cell proliferation.

Biological ActivityDescription
Metabolic PathwaysInvolved in energy production and fatty acid metabolism
Cellular ProcessesInfluences apoptosis and cell proliferation
Isotopic LabelingEnables precise tracing of metabolic pathways

Research Findings

Research on sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate has shown its potential effects on various biochemical pathways. It interacts with enzymes involved in fatty acid metabolism and energy production, suggesting a role in modulating signaling pathways related to cell growth and apoptosis.

Research FocusFindings
Metabolic StudiesUseful for tracing metabolic pathways due to its isotopic labeling
Biochemical PathwaysInteracts with enzymes involved in energy metabolism
Cellular SignalingMay modulate pathways related to cell growth and apoptosis

Comparison with Similar Compounds

CompoundStructure/Characteristics
Sodium ButyrateFour-carbon short-chain fatty acid involved in gut health
Sodium 2-HydroxybutyrateContains a hydroxyl group on the second carbon; involved in energy metabolism
Sodium 3-HydroxybutyrateClose derivative involved in ketone body metabolism
Sodium;(3R)-3-Hydroxy(1,2,3,4-13C4)ButanoateUnique isotopic labeling for metabolic tracing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator